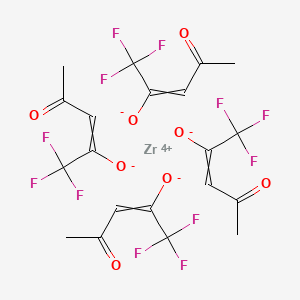![molecular formula C30H23Cl3FN3O3 B12512886 3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one](/img/structure/B12512886.png)
3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one is a complex organic compound with a unique structure that incorporates multiple functional groups, including chloro, fluoro, hydroxy, and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde, which undergo a series of reactions such as condensation, cyclization, and functional group modifications to yield the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, including the choice of solvents, catalysts, and purification techniques, is essential to ensure cost-effectiveness and scalability. Advanced techniques such as automated synthesis and real-time monitoring may be employed to enhance efficiency and product quality.
化学反応の分析
Types of Reactions
3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of halogens can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives can be investigated for their potential as drug candidates. Their interactions with biological targets, such as enzymes or receptors, can be explored to design new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile
- 2-chloro-6-fluorobenzaldehyde derivatives
- 2,4-dichlorobenzaldehyde derivatives
Uniqueness
Compared to similar compounds, 3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one stands out due to its complex structure, which incorporates multiple functional groups and heterocyclic moieties
特性
分子式 |
C30H23Cl3FN3O3 |
|---|---|
分子量 |
598.9 g/mol |
IUPAC名 |
3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C30H23Cl3FN3O3/c31-21-9-8-19(26(33)12-21)17-40-36-15-20-16-37(11-10-18-14-35-28-7-2-1-4-22(18)28)30(39)24(29(20)38)13-23-25(32)5-3-6-27(23)34/h1-9,12,14-16,35,38H,10-11,13,17H2 |
InChIキー |
BRDOSRDWIXIKDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C=C(C(=C(C3=O)CC4=C(C=CC=C4Cl)F)O)C=NOCC5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12512811.png)
![4-Tert-butyl-2-{[(2-{[(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)imino]methyl}phenol](/img/structure/B12512818.png)



![[1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B12512838.png)

![{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B12512862.png)

![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)


![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12512885.png)
